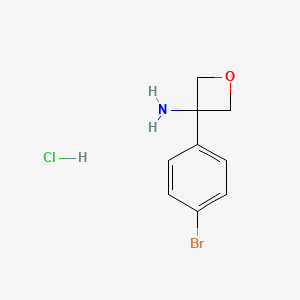

3-(4-Bromophenyl)oxetan-3-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZUAEMOFJABIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717832 | |

| Record name | 3-(4-Bromophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349718-53-1 | |

| Record name | 3-(4-Bromophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromophenyl)oxetan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Bromophenyl)oxetan-3-amine hydrochloride structural analysis

An In-Depth Technical Guide to the Structural Analysis of 3-(4-Bromophenyl)oxetan-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of this compound, a molecule of significant interest in medicinal chemistry. The oxetane motif is increasingly utilized in drug discovery to fine-tune physicochemical properties, making rigorous structural verification essential. This document details the application of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography—to unambiguously confirm the molecule's constitution, connectivity, and three-dimensional architecture. For each technique, we discuss the theoretical basis, expected analytical signatures for the target molecule, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, chemists, and drug development professionals requiring a robust methodology for the characterization of novel small molecules.

Introduction: The Rising Importance of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug design. Its incorporation into lead compounds can confer significant advantages by modulating key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, oxetanes can:

-

Enhance Aqueous Solubility: By replacing lipophilic groups like a gem-dimethyl moiety, the polar oxetane ring can substantially improve a compound's solubility.

-

Modulate Basicity: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines, a crucial tactic for mitigating liabilities associated with high basicity, such as hERG channel inhibition.

-

Improve Metabolic Stability: The strained ring system can block sites of metabolic oxidation, enhancing the compound's half-life.

-

Increase Three-Dimensionality: The sp³-rich, puckered nature of the oxetane ring allows for exploration of new chemical space and can lead to improved target selectivity.

Given these benefits, the synthesis of novel oxetane-containing building blocks like this compound is of high interest. However, the introduction of this strained heterocyclic system necessitates a multi-faceted analytical approach to unequivocally verify its structure. This guide outlines such an approach, ensuring scientific integrity through a self-validating system of cross-verification between different analytical techniques.

Analytical Workflow Overview

The comprehensive structural analysis follows a logical progression from initial confirmation of elemental composition to the final, unambiguous determination of the 3D atomic arrangement.

A Technical Guide to 3-(4-Bromophenyl)oxetan-3-amine Hydrochloride (CAS 1349718-53-1): A Versatile Building Block in Modern Drug Discovery

This technical guide provides an in-depth analysis of 3-(4-Bromophenyl)oxetan-3-amine hydrochloride (CAS 1349718-53-1), a specialized chemical building block poised for significant applications in medicinal chemistry and drug development. While specific biological data for this compound remains nascent, its structural motifs—the oxetane ring, the primary amine, and the bromophenyl group—position it as a valuable tool for researchers and scientists. This document will elucidate the compound's core properties, explore the strategic importance of its constituent parts in drug design, and provide practical synthetic protocols for its application.

Core Properties and Structural Characterization

This compound is a heterocyclic compound featuring a strained four-membered oxetane ring.[1][2] This structural feature is of increasing interest in medicinal chemistry.[3][4]

| Property | Value | Source(s) |

| CAS Number | 1349718-53-1 | [1][5][6] |

| Chemical Name | This compound | [1][2][6] |

| Synonyms | 1-(3-Aminooxetan-3-yl)-4-bromobenzene hydrochloride | [2] |

| Molecular Formula | C₉H₁₁BrClNO | [1] |

| Molecular Weight | 264.55 g/mol | [1] |

| Appearance | Typically a solid or powder | |

| Purity | Commercially available up to 97% | [5] |

The molecule's key structural components each confer distinct functionalities. The oxetane ring, a polar and three-dimensional motif, can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, often improving metabolic stability and aqueous solubility.[3][4] The primary amine serves as a key handle for synthetic elaboration, allowing for the construction of a diverse array of derivatives. The bromophenyl group provides a site for further chemical modification, such as cross-coupling reactions, enabling the exploration of structure-activity relationships.

The Strategic Role of the 3-Aminooxetane Scaffold in Medicinal Chemistry

The incorporation of oxetanes into drug candidates has become a prominent strategy for optimizing pharmacokinetic and pharmacodynamic properties.[3][4]

Bioisosterism and Physicochemical Property Modulation

Bioisosteric replacement is a cornerstone of modern drug design, aiming to enhance a molecule's properties while retaining its desired biological activity.[7][8] The 3-aminooxetane moiety is a valuable bioisostere for several reasons:

-

Improved Metabolic Stability: The strained oxetane ring is often more resistant to metabolic degradation compared to more common functionalities.[4]

-

Enhanced Aqueous Solubility: The polarity of the oxetane's ether linkage can lead to improved solubility, a critical factor for oral bioavailability.[3]

-

Modulation of Basicity: The oxetane ring can lower the pKa of a neighboring amine, which can be advantageous in tuning a drug candidate's properties to reduce off-target effects, such as hERG inhibition.[3]

-

Three-Dimensionality: The non-planar structure of the oxetane ring allows for the exploration of three-dimensional chemical space, which can lead to higher binding affinity and selectivity for biological targets.[4]

A Conceptual Application in Kinase Inhibition

Given the prevalence of the phenyl-amine scaffold in kinase inhibitors, it is conceivable that this compound could serve as a starting point for the development of novel inhibitors. The bromophenyl group could be functionalized via Suzuki or Buchwald-Hartwig coupling to introduce moieties that interact with the hinge region of a kinase, while the amino group can be elaborated to interact with the solvent-exposed region.

Below is a conceptual diagram illustrating a hypothetical signaling pathway where a kinase inhibitor derived from this building block might act.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Synthetic Applications and Protocols

The primary amine of this compound is a versatile functional group for a variety of chemical transformations. A common and crucial reaction in medicinal chemistry is amide bond formation.

Representative Protocol: Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a carboxylic acid to form the corresponding amide.

Materials:

-

This compound

-

Carboxylic acid of interest (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the carboxylic acid and anhydrous DMF.

-

Add this compound to the solution.

-

Add DIPEA to the reaction mixture and stir for 5 minutes.

-

Add HATU in one portion to the stirring solution.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The following diagram illustrates this synthetic workflow.

Caption: Amide coupling of 3-(4-Bromophenyl)oxetan-3-amine.

Potential Therapeutic Applications (Inferred)

While direct biological studies on this compound are not yet published, its structure suggests potential as a scaffold in several therapeutic areas:

-

Oncology: As a building block for kinase inhibitors, as previously discussed.[9]

-

Neuroscience: The 3-aminooxetane motif has been explored in the development of modulators for CNS targets.

-

Infectious Diseases: The unique properties of oxetanes can be leveraged to design novel antibacterial or antiviral agents.

The presence of the bromo-substituent is particularly advantageous for library synthesis, allowing for the rapid generation of diverse analogs through metal-catalyzed cross-coupling reactions to explore structure-activity relationships.

Safety and Handling

Based on available supplier information, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising and versatile building block for drug discovery. Its unique combination of a strained oxetane ring, a reactive primary amine, and a functionalizable aryl halide makes it an attractive starting material for the synthesis of novel therapeutic agents with potentially improved physicochemical and pharmacological properties. While further research is needed to fully elucidate its biological activities, the principles of medicinal chemistry strongly suggest its utility in the development of next-generation therapeutics.

References

- 1. drughunter.com [drughunter.com]

- 2. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04254D [pubs.rsc.org]

- 6. ctppc.org [ctppc.org]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 3-aryloxetan-3-amine derivatives

An In-Depth Technical Guide on the Biological Activity of 3-Aryloxetan-3-amine Derivatives

Executive Summary

The 3-aryloxetan-3-amine scaffold has emerged as a structure of significant interest in modern medicinal chemistry. Its unique three-dimensional architecture, combining a strained four-membered oxetane ring with an aryl group and a primary amine, offers a compelling platform for the design of novel therapeutic agents. The oxetane moiety, in particular, is increasingly utilized as a bioisosteric replacement for other functional groups to enhance critical physicochemical properties such as metabolic stability and aqueous solubility.[1][2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 3-aryloxetan-3-amine derivatives. We delve into their established role as Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists for metabolic disorders and explore their potential in oncology, infectious diseases, and Central Nervous System (CNS) disorders, supported by detailed experimental protocols and mechanistic insights.

The 3-Aryloxetan-3-Amine Scaffold: A Foundation for Novel Therapeutics

The Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, was once considered a synthetic curiosity but is now recognized as a "privileged scaffold" in drug design.[2] Its incorporation into molecules can significantly improve properties compared to more common groups like gem-dimethyl or carbonyl functionalities. This improvement stems from the ring's ability to reduce lipophilicity, thereby increasing solubility, while simultaneously enhancing metabolic stability by blocking sites of oxidation.[1] The presence of the oxetane ring in potent natural products, most notably the anticancer agent paclitaxel (Taxol), underscores its biological relevance and compatibility.[2]

Structural Features and Rationale for Investigation

The 3-aryloxetan-3-amine core combines three key pharmacophoric elements:

-

The Oxetane Ring: Provides a rigid, three-dimensional exit vector for substituents, improving metabolic properties and solubility.[1]

-

The Aryl Group: Offers a site for extensive modification to modulate target binding, selectivity, and pharmacokinetic properties through various substitutions (e.g., halogens, alkyls, methoxy groups).

-

The Amine Group: Serves as a crucial hydrogen bond donor and a synthetic handle for further functionalization, enabling the creation of diverse chemical libraries.

This unique combination makes the scaffold a versatile building block for developing agents that can interact with a wide range of biological targets with high specificity and improved drug-like characteristics.[1]

Synthesis of 3-Aryloxetan-3-Amine Derivatives

General Synthetic Strategies

The most prevalent and efficient route to 3-substituted oxetanes begins with the commercially available building block, oxetan-3-one.[2] A general and robust strategy involves the nucleophilic addition of an organometallic aryl species (e.g., an aryllithium or Grignard reagent) to oxetan-3-one to form a 3-aryl-3-hydroxyoxetane intermediate. This intermediate is then converted into the target amine through a multi-step sequence involving activation of the hydroxyl group, displacement with an azide, and subsequent reduction.[1][2]

Detailed Synthetic Protocol: 3-Phenyloxetan-3-amine

The following protocol outlines a plausible and widely accepted pathway for the synthesis of the parent compound, 3-phenyloxetan-3-amine, adapted from established methodologies.[1][2]

Step 1: Synthesis of 3-Phenyl-3-hydroxyoxetane

-

Reaction Setup: In a flame-dried, multi-neck round-bottom flask under an inert argon atmosphere, add anhydrous diethyl ether.

-

Grignard Formation: Add magnesium turnings, a crystal of iodine (to initiate), and slowly add bromobenzene dropwise to form phenylmagnesium bromide.

-

Nucleophilic Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of oxetan-3-one in anhydrous diethyl ether dropwise.

-

Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion via Thin-Layer Chromatography (TLC). Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-phenyl-3-hydroxyoxetane.

Step 2: Mesylation of the Tertiary Alcohol

-

Reaction Setup: Dissolve the 3-phenyl-3-hydroxyoxetane (1 equivalent) from Step 1 in anhydrous dichloromethane (DCM) in a flask under argon.[1]

-

Addition of Base: Cool the solution to 0 °C and add triethylamine (1.5 equivalents).[1]

-

Activation: Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.[1] The mesyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.[1]

Step 3: Azide Displacement

-

Reaction Setup: In a separate flask, dissolve sodium azide (3 equivalents) in dimethylformamide (DMF).

-

Substitution: Add the mesylated intermediate from Step 2 to the sodium azide solution. Heat the reaction to 60-80 °C and stir for 12-18 hours. The azide ion (N₃⁻) acts as a robust nucleophile, displacing the mesylate group via an Sₙ2 reaction.

-

Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude 3-azido-3-phenyloxetane.

Step 4: Reduction of the Azide to the Amine

-

Reaction Setup: Dissolve the crude azide from Step 3 in tetrahydrofuran (THF) or methanol.

-

Reduction: Add a reducing agent such as lithium aluminum hydride (LAH) in THF at 0 °C, or perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] The choice of reducing agent is critical; LAH is highly effective but requires careful handling, while catalytic hydrogenation is often cleaner.

-

Workup (for LAH): Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and more water.[1] Filter the resulting solids and wash with ether.

-

Final Product: Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 3-phenyloxetan-3-amine.[1]

Visualization: Synthetic Workflow

References

The Oxetane Moiety: A Four-Membered Ring Revolutionizing Drug Design

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—provides a powerful tool for optimizing the physicochemical and pharmacokinetic profiles of drug candidates.[2][3] This guide offers a senior application scientist's perspective on the strategic incorporation of the oxetane moiety. We will delve into its role as a versatile bioisostere, its profound impact on critical drug-like properties, prevalent synthetic strategies, and real-world applications in drug discovery campaigns, while also addressing potential liabilities.

The Rise of the Oxetane: More Than Just a Strained Ring

Historically, strained four-membered rings were often approached with caution by medicinal chemists, with concerns about potential instability. However, pioneering studies revealed that the oxetane ring, particularly with 3,3-disubstitution, possesses sufficient stability for pharmaceutical applications while offering a unique set of advantages.[1][4] The true value of the oxetane lies in its ability to act as a "chameleon" bioisostere, capably mimicking the steric bulk of common motifs like the gem-dimethyl group or the electronic properties of a carbonyl group, but with a drastically improved physicochemical profile.[5][6] This allows chemists to tackle pervasive issues in drug development, such as poor solubility, metabolic instability, and undesirable basicity of proximal amines.[7][8]

The Oxetane as a Strategic Bioisostere

A primary application of the oxetane is as a bioisosteric replacement for functional groups that often introduce liabilities into a drug candidate. This strategy allows for the modulation of molecular properties while maintaining or enhancing biological activity.[2]

-

gem-Dimethyl Group Replacement: The oxetane serves as a polar and metabolically robust surrogate for the lipophilic gem-dimethyl group.[9][10] While occupying a similar steric volume, the oxetane introduces a polar oxygen atom, which can improve aqueous solubility and block metabolically susceptible C-H bonds without the associated penalty of increased lipophilicity.[1]

-

Carbonyl Group Replacement: The oxetane can function as a non-classical isostere of a carbonyl group.[11] It maintains a comparable dipole moment and hydrogen-bonding acceptor capability but is generally more resistant to metabolic reduction.[4][10] This substitution also increases the three-dimensionality (sp³) of the molecule, which can lead to improved target selectivity and escape from flatland.[1]

Caption: Oxetane as a versatile bioisostere for common motifs.

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of an oxetane ring can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2]

Aqueous Solubility and Lipophilicity

One of the most dramatic effects of oxetane incorporation is the improvement in aqueous solubility. The polar oxygen atom acts as a strong hydrogen bond acceptor, disrupting crystal lattice packing and enhancing interaction with water.[5][11]

-

Causality: Replacing a non-polar group like gem-dimethyl with the polar oxetane ring significantly reduces the molecule's lipophilicity (LogD/LogP) and boosts its solubility. This effect is context-dependent but can be substantial. Studies have shown that this substitution can increase aqueous solubility by a factor of 4 to over 4000.[2][9]

| Compound Pair | Replacement | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |

| Analog A | gem-Dimethyl | 3.1 | < 1 | - |

| Oxetane Analog A | Oxetane | 1.9 | 250 | > 250x |

| Analog B | gem-Dimethyl | 4.5 | < 0.1 | - |

| Oxetane Analog B | Oxetane | 3.2 | 40 | > 400x |

| Data synthesized from principles described in cited literature.[9][12] |

Metabolic Stability

The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[13] Its incorporation can shield adjacent, metabolically vulnerable sites from cytochrome P450 (CYP450) enzymes.[13]

-

Causality: The C-H bonds on the oxetane ring are less susceptible to enzymatic oxidation compared to those in many alkyl groups. By replacing a metabolically labile group (like a methylene or morpholine) with an oxetane, the primary route of metabolism is blocked, leading to a lower intrinsic clearance (CLint) and a longer half-life.[9][13]

| Compound | Key Moiety | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Interpretation |

| Lead Compound | Morpholine | 150 | High Clearance |

| Oxetane Analog | Spiro-oxetane | 15 | Low Clearance |

| Lead Compound | gem-Dimethyl | 85 | Moderate Clearance |

| Oxetane Analog | Oxetane | < 10 | Low Clearance |

| HLM: Human Liver Microsomes. Data synthesized from principles described in cited literature.[4][9][13] |

Basicity (pKa) Modulation

The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.

-

Causality: An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[2] This is a powerful tactic for medicinal chemists to mitigate liabilities associated with high basicity, such as hERG channel inhibition, poor cell permeability, or excessive sequestration in acidic lysosomes. In one spleen tyrosine kinase (SYK) inhibitor program, introducing an oxetane to a piperazine ring reduced the pKa, which doubled selectivity and maintained metabolic stability.[4]

Synthetic Strategies for Oxetane Incorporation

The increased use of oxetanes has been paralleled by advances in synthetic chemistry, making these motifs more accessible.[1][4] Strategies range from de novo ring construction to the functionalization of pre-formed oxetane building blocks.

Key Synthetic Methodologies

-

Paternò–Büchi Reaction: A classic photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form the oxetane ring.[12][14][15] This method is powerful for creating diverse oxetanes, including complex spirocyclic systems.[16][17]

-

Williamson Ether Synthesis: The intramolecular cyclization of a 1,3-diol or a corresponding halohydrin is a fundamental and reliable method for forming the oxetane ring.[18]

-

Building Block Approach: For drug discovery programs, the most common strategy is the use of commercially available or readily synthesized oxetane building blocks, such as oxetan-3-one or 3-amino-oxetanes.[5][18] Oxetan-3-one, in particular, is a versatile precursor for a wide variety of 3-substituted oxetanes.[6]

Caption: Synthetic workflow using the versatile oxetan-3-one building block.

Experimental Protocol: Synthesis of a 3-Amino-oxetane Derivative

This protocol describes a representative reductive amination to afford a key oxetane building block.

-

Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add oxetan-3-one (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

-

Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes.

-

Reducing Agent: Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 3-amino-oxetane.

Case Studies in Drug Discovery

The true impact of the oxetane moiety is best illustrated through its successful application in overcoming specific challenges in drug discovery programs.

Case Study 1: mTOR Inhibitor GDC-0349

-

Challenge: An initial lead compound in a series of mTOR inhibitors showed poor free plasma clearance and time-dependent inhibition of CYP enzymes, posing a risk for drug-drug interactions and potential toxicity.[4]

-

Solution: The metabolically liable amino-pyrimidine functionality was replaced. The introduction of an oxetane substituent on a nitrogen atom (GDC-0349) successfully reduced the amine's basicity (pKa) and mitigated the hERG inhibition.[4][19]

-

Outcome: The resulting candidate, GDC-0349, showed a 10-fold reduction in free plasma clearance compared to its predecessor and was highly selective, demonstrating the power of the oxetane to solve multiple ADME issues simultaneously.[4]

Case Study 2: EZH2 Inhibitor Tazemetostat Analog

-

Challenge: A potent lead inhibitor of EZH2 suffered from poor metabolic stability and insufficient aqueous solubility, common hurdles for lipophilic kinase inhibitors.[1]

-

Solution: Medicinal chemists hypothesized that replacing a flat dimethylisoxazole motif with a more sp³-rich analogue would improve these properties. A methoxymethyl-oxetane substituent was introduced as a less lipophilic surrogate of a tetrahydrofuran (THF) ring.[1]

-

Outcome: The oxetane-containing compound (9) achieved an optimal LogD of 1.9, which was crucial for maintaining permeability. It also exhibited drastically improved metabolic stability and solubility, along with a better conformational fit into the target's binding pocket.[1]

Strategic Considerations and Potential Liabilities

As with any tool, the use of oxetanes requires careful consideration.

-

When to Use an Oxetane:

-

To improve solubility and reduce lipophilicity in late-stage lead optimization.

-

To block a known site of metabolic oxidation.

-

To reduce the basicity of a nearby amine to mitigate hERG risk or improve permeability.

-

To increase the three-dimensionality of a flat molecule to improve selectivity or explore new intellectual property space.

-

-

Potential Liabilities:

-

Chemical Stability: While generally stable, the ring strain can make oxetanes susceptible to ring-opening under harsh acidic conditions, particularly if the substitution pattern allows for the formation of a stable carbocation or intramolecular cyclization.[4] 3,3-disubstituted oxetanes are generally more stable than 3-monosubstituted or 2-substituted variants.[4][5]

-

Synthetic Tractability: While improving, the synthesis of highly substituted or novel oxetane building blocks can still be challenging and may not be suitable for early-stage, high-throughput library synthesis.[4]

-

Conclusion

The oxetane moiety has firmly established itself as a valuable and versatile component in the medicinal chemist's toolkit. Its ability to serve as a polar, metabolically stable bioisostere for problematic gem-dimethyl and carbonyl groups provides a reliable strategy for enhancing drug-like properties.[5][7] By profoundly improving aqueous solubility, increasing metabolic stability, and modulating the basicity of adjacent amines, the strategic incorporation of an oxetane can overcome critical hurdles in drug development and pave the way for successful clinical candidates.[8][19] As synthetic methodologies continue to evolve, the applications for this powerful four-membered ring are set to expand even further.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Paterno buchi reaction | PPTX [slideshare.net]

- 15. Paterno-Buechi Reaction [organic-chemistry.org]

- 16. Oxetane Synthesis through the Paternò-Büchi Reaction [mdpi.com]

- 17. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 3-(4-Bromophenyl)oxetan-3-amine Hydrochloride

Introduction: The Structural Imperative

In modern medicinal chemistry, the strategic incorporation of strained ring systems, such as oxetanes, has become a powerful tool for modulating the physicochemical properties of drug candidates.[1][2] The 3-aminooxetane motif, in particular, offers a versatile, three-dimensional scaffold that can improve solubility, metabolic stability, and target engagement.[3][4][5] The compound 3-(4-Bromophenyl)oxetan-3-amine hydrochloride is a key building block in this class, providing a synthetically tractable handle (the amine) and a vector for further functionalization (the bromophenyl group).

The unequivocal structural confirmation of such building blocks is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides an in-depth analysis of the core spectroscopic techniques—NMR, Mass Spectrometry, and IR—used to characterize this compound. The focus is not merely on the data itself, but on the causality behind the observed spectral features, providing a robust framework for its identification and quality assessment.

Molecular Structure and Key Features

The hydrochloride salt form ensures stability and enhances solubility in polar solvents, which is a key consideration for both chemical reactions and spectroscopic analysis. The structure presents several distinct features that are readily interrogated by spectroscopy: the 1,4-disubstituted aromatic ring, the strained oxetane ether, and the protonated primary amine at a quaternary carbon center.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. connectjournals.com [connectjournals.com]

- 3. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Ascendancy of the 3-Aminooxetane Scaffold: A Technical Guide to Unlocking Novel Biological Targets

Foreword: The Quiet Revolution of a Strained Ring

In the relentless pursuit of novel therapeutics, medicinal chemists are in a perpetual search for molecular scaffolds that offer a unique blend of properties to conquer the multifaceted challenges of drug design. Among the rising stars in this landscape is the 3-aminooxetane motif. This seemingly simple, strained four-membered heterocycle has quietly instigated a revolution, moving from a synthetic curiosity to a privileged scaffold in modern drug discovery. Its true power lies not in its complexity, but in its remarkable ability to subtly yet profoundly modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide serves as an in-depth technical exploration for researchers, scientists, and drug development professionals, illuminating the path to harnessing the full potential of substituted 3-aminooxetanes in the quest for new biological targets and innovative medicines. We will delve into the causality behind its selection, the intricacies of its biological applications, and the practical methodologies required to validate its therapeutic promise.

The Strategic Advantage of the 3-Aminooxetane Moiety: More Than Just a Building Block

The strategic incorporation of a 3-aminooxetane into a drug candidate is a decision rooted in a deep understanding of its unique stereoelectronic properties. It is not merely a passive spacer but an active modulator of a molecule's in vivo fate.

A Bioisostere with a Twist: Reshaping Physicochemical Landscapes

The 3-aminooxetane scaffold is a masterful bioisosteric replacement for several common functional groups, each substitution bringing a distinct advantage:

-

Replacing gem-Dimethyl Groups: The gem-dimethyl group, often introduced to block metabolic oxidation, invariably increases lipophilicity. The 3-aminooxetane offers a polar alternative, maintaining or even enhancing metabolic stability while simultaneously improving aqueous solubility and reducing lipophilicity[1]. This is a critical advantage in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Mimicking the Carbonyl Group: The oxetane's oxygen atom, with its accessible lone pairs, can act as a hydrogen bond acceptor, mimicking the functionality of a carbonyl group[1]. This allows for the replacement of metabolically labile ketones and amides, often leading to improved metabolic stability without sacrificing crucial binding interactions.

-

A Superior Alternative to Benzamides: Aryl-amino-oxetanes have emerged as promising bioisosteres for benzamides, a common pharmacophore. They maintain comparable polarity and lone pair orientation while offering a more three-dimensional structure. This can lead to improved aqueous solubility and metabolic stability[2].

The "Oxetane Effect": Fine-Tuning Molecular Properties

Beyond simple bioisosterism, the incorporation of a 3-aminooxetane imparts a unique set of properties, collectively termed the "oxetane effect":

-

Reduced Basicity of Adjacent Amines: The electron-withdrawing nature of the oxetane ring significantly reduces the basicity (pKa) of the appended amino group. This is a crucial feature for mitigating off-target effects, such as hERG channel inhibition, which is often associated with basic amines.

-

Enhanced Solubility and Reduced Lipophilicity: The inherent polarity of the oxetane ring consistently leads to an increase in aqueous solubility and a decrease in lipophilicity (LogD). This is a highly desirable trait in modern drug discovery, which often grapples with the "brick dust" nature of highly potent but poorly soluble compounds.

-

Improved Metabolic Stability: The strained oxetane ring, while reactive in certain chemical transformations, can be surprisingly robust in a metabolic context. It can block metabolism at adjacent sites and is often less susceptible to CYP450-mediated oxidation compared to other alkyl groups[1].

Charting the Target Landscape: Where 3-Aminooxetanes Make Their Mark

The versatility of the 3-aminooxetane scaffold has enabled its successful application across a diverse range of biological targets. This section will explore key examples with a focus on the underlying rationale for their use.

Kinase Inhibitors: A New Dimension in Selectivity and Potency

The protein kinase family is a major focus of modern drug discovery, particularly in oncology. The three-dimensional nature of the 3-aminooxetane scaffold offers a unique advantage in navigating the ATP-binding pocket of kinases, often leading to improved potency and selectivity.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: The development of BTK inhibitors for the treatment of B-cell malignancies has seen the successful incorporation of 3-aminooxetanes. For instance, in the design of novel irreversible BTK inhibitors, the 3-aminooxetane moiety has been utilized to optimize the pharmacokinetic profile and enhance cellular activity[3]. The substitution on the amino group and the oxetane ring can be systematically varied to fine-tune the inhibitor's potency and selectivity against other kinases[4].

-

Mammalian Target of Rapamycin (mTOR) Inhibitors: In the pursuit of mTOR inhibitors for cancer therapy, the 3-aminooxetane scaffold has been instrumental in improving the drug-like properties of lead compounds. Its introduction can enhance solubility and metabolic stability, crucial for achieving good oral bioavailability[3].

-

PCTAIRE Family Kinase Inhibitors: The understudied PCTAIRE family of kinases represents a novel set of targets for therapeutic intervention. Structure-activity relationship (SAR) studies have shown that 3-amino-1H-pyrazole-based inhibitors incorporating a 3-aminooxetane can be optimized to achieve high cellular potency and selectivity for kinases like CDK16[5].

Table 1: Representative 3-Aminooxetane-Containing Kinase Inhibitors and their Biological Activity

| Compound Class | Target Kinase | Key Feature of 3-Aminooxetane | Reported Activity (IC50/EC50) |

| 6-amino-1,3,5-triazine derivatives | BTK | Improved anti-proliferative activity | 17.0 nM (for compound C11)[4] |

| Pyrimidoaminotropane scaffold | mTOR | Attenuated CYP3A4 TDI, increased potency | IC50 < 10 nM |

| 3-amino-1H-pyrazole derivatives | CDK16 | Enhanced selectivity and cellular potency | EC50 = 33 nM (for compound 43d)[5] |

Diagram 1: Generalized Kinase Inhibition by a 3-Aminooxetane-Containing Compound

Caption: A 3-aminooxetane inhibitor competing with ATP for the kinase active site.

G-Protein Coupled Receptors (GPCRs): Modulating Signaling with Precision

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. The development of allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, offers a promising strategy for achieving greater selectivity and fine-tuning receptor signaling. The unique three-dimensional shape and polarity of 3-aminooxetanes make them attractive scaffolds for the design of such modulators.

While specific examples of 3-aminooxetane-based GPCR modulators with extensive biological data are still emerging in the public literature, the principles of their design are well-founded. The ability of the oxetane to introduce a specific vector and present functional groups in a defined spatial orientation is key to achieving selective allosteric modulation.

Diagram 2: Conceptual Allosteric Modulation of a GPCR

Caption: A 3-aminooxetane allosteric modulator influencing GPCR signaling.

Protease Inhibitors: A New Angle of Attack

Proteases play critical roles in numerous physiological and pathological processes, making them attractive drug targets. The design of potent and selective protease inhibitors often relies on mimicking the transition state of peptide bond cleavage. The tetrahedral geometry of the 3-substituted 3-aminooxetane can be exploited to design novel, non-peptidic protease inhibitors.

-

Cysteine Proteases (Cathepsins and Caspases): While direct examples of 3-aminooxetane-containing inhibitors for cathepsins and caspases are not yet widely reported, the underlying principles of inhibitor design suggest their potential. The oxetane scaffold can be used to position key pharmacophoric elements that interact with the active site cysteine and surrounding pockets. For instance, the design of novel cathepsin K inhibitors has focused on scaffolds that can optimally occupy the S3 subsite, a role that could potentially be fulfilled by a suitably substituted 3-aminooxetane[6][7]. Similarly, the development of non-peptidic caspase inhibitors often involves scaffolds that can present functional groups to interact with the S2 pocket, a strategy where 3-aminooxetanes could be explored[8][9].

The Scientist's Toolkit: Methodologies for Validation

The successful development of 3-aminooxetane-based therapeutics hinges on rigorous experimental validation. This section provides detailed, step-by-step methodologies for key assays.

Synthesis of Substituted 3-Aminooxetanes: A General Approach

The synthesis of a diverse library of substituted 3-aminooxetanes is the first critical step. A common and versatile method involves the reaction of oxetan-3-one with a primary amine via reductive amination.

Experimental Protocol: Reductive Amination of Oxetan-3-one

-

Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add the desired primary amine (1.1 eq).

-

Formation of Imine/Enamine: Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine or enamine.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted 3-aminooxetane.

Diagram 3: Synthetic Workflow for Substituted 3-Aminooxetanes

Caption: A streamlined workflow for the synthesis of 3-aminooxetanes.

Assessing Biological Activity: Key In Vitro Assays

Protocol 1: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Kinase Reaction: Set up a kinase reaction containing the kinase of interest, its substrate, ATP, and varying concentrations of the 3-aminooxetane test compound in a suitable buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).

-

ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Activity Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Protease Inhibition Assay (e.g., FRET-based Assay)

-

Assay Setup: In a microplate, combine the protease, a fluorogenic substrate (FRET peptide), and the 3-aminooxetane test compound in an appropriate assay buffer.

-

Incubation: Incubate the plate at the optimal temperature for the protease (e.g., 37°C), protected from light.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the FRET substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Determine the initial reaction rates (slopes of the fluorescence versus time plots). Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Evaluating Cellular Effects: Cytotoxicity and Selectivity

Protocol 3: Cell Viability Assay (e.g., Neutral Red Uptake Assay)

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the 3-aminooxetane compound for a specified duration (e.g., 48 or 72 hours).

-

Neutral Red Staining: Remove the treatment medium and add a medium containing neutral red dye. Incubate for 3 hours to allow viable cells to take up the dye into their lysosomes.

-

Dye Extraction: Wash the cells and then add a destaining solution to extract the neutral red from the cells.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration) value.

Navigating the Challenges and Charting the Future

While the 3-aminooxetane scaffold offers significant advantages, its application is not without challenges. The inherent ring strain can lead to instability under certain acidic conditions, and the synthesis of more complex substituted derivatives can be challenging[4]. Furthermore, a deeper understanding of the metabolic fate of oxetane-containing drugs is crucial for predicting and mitigating potential toxicities.

The future of 3-aminooxetanes in drug discovery is bright. As synthetic methodologies continue to evolve, we can expect to see the development of more diverse and complex 3-aminooxetane libraries. The application of this scaffold is likely to expand beyond the current focus on kinases to other target classes, including GPCRs, proteases, and epigenetic targets. The continued exploration of the "oxetane effect" will undoubtedly lead to the design of safer and more effective medicines. The journey of the 3-aminooxetane from a niche building block to a cornerstone of modern medicinal chemistry is a testament to the power of innovative scaffold design in the ongoing quest for novel therapeutics.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel scaffold for cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Novel small molecule inhibitors of caspase-3 block cellular and biochemical features of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

A Technical Guide to the Stability and Storage of 3-(4-Bromophenyl)oxetan-3-amine HCl

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(4-Bromophenyl)oxetan-3-amine hydrochloride (HCl), a key building block in contemporary drug discovery. Addressed to researchers, medicinal chemists, and professionals in pharmaceutical development, this document synthesizes critical information on the compound's physicochemical properties, potential degradation pathways, and best practices for handling and long-term storage. Furthermore, it outlines a systematic approach to stability assessment, including a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The insights presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of 3-(4-Bromophenyl)oxetan-3-amine HCl in Medicinal Chemistry

The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability when incorporated into drug candidates.[1] 3-(4-Bromophenyl)oxetan-3-amine HCl, in particular, serves as a versatile intermediate, combining the unique conformational constraints of the oxetane ring with the synthetic utility of the bromophenyl group for cross-coupling reactions. As with any high-value chemical intermediate, a thorough understanding of its stability is paramount to ensure the integrity of research findings and the quality of downstream products. This guide aims to provide a foundational understanding of the factors governing the stability of this compound and to offer practical, field-proven strategies for its appropriate storage and handling.

Physicochemical Properties and Structural Features

A foundational understanding of the molecule's inherent properties is the first step in developing a robust stability and storage protocol.

| Property | Value | Source(s) |

| CAS Number | 1349718-53-1 | [2][3][4] |

| Molecular Formula | C₉H₁₁BrClNO | [3] |

| Molecular Weight | 264.55 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [2][5] |

| Structure | This compound | [2][6][7] |

The structure of 3-(4-Bromophenyl)oxetan-3-amine HCl is characterized by three key functional groups that influence its stability: the strained oxetane ring, the primary amine, and the bromophenyl group. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[8]

Caption: Chemical Structure of 3-(4-Bromophenyl)oxetan-3-amine HCl

Recommended Storage and Handling Protocols

Based on available safety data sheets and general chemical principles, the following conditions are recommended for the storage and handling of 3-(4-Bromophenyl)oxetan-3-amine HCl.

Optimal Storage Conditions

To ensure long-term stability and minimize degradation, the following storage conditions should be maintained:

| Parameter | Recommendation | Rationale |

| Temperature | Below 25°C, in a cool environment.[9][10] | Minimizes the rate of potential thermal degradation pathways. |

| Atmosphere | Inert atmosphere (e.g., argon or nitrogen).[5] | Protects against oxidative degradation of the amine functionality. |

| Light | Protect from light by using amber vials or storing in the dark.[9] | Prevents potential photolytic degradation of the bromophenyl group. |

| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed.[9][10] | The hydrochloride salt is hygroscopic; moisture can promote hydrolysis. |

Safe Handling Procedures

Adherence to proper laboratory safety practices is essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10][11]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9][11]

-

Spill Management: In the event of a spill, use dry clean-up procedures to avoid generating dust. Collect the material in a suitable, labeled container for disposal.[9]

Stability Profile and Potential Degradation Pathways

While specific stability data for 3-(4-Bromophenyl)oxetan-3-amine HCl is not extensively published, a predictive assessment of its stability can be made by examining its functional groups. Forced degradation studies are essential to definitively identify its degradation profile.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a critical component of drug development and is used to establish the intrinsic stability of a compound.[12] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[13][14] The recommended stress conditions to investigate for 3-(4-Bromophenyl)oxetan-3-amine HCl include:

-

Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid compound at a temperature above accelerated storage conditions (e.g., 60-80°C).

-

Photostability: Exposing the solid compound and a solution of the compound to UV and visible light, as per ICH Q1B guidelines.

Hypothesized Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions:

A. Acid-Catalyzed Oxetane Ring Opening: The strained four-membered oxetane ring is susceptible to ring-opening under acidic conditions.[5][8] Protonation of the oxetane oxygen, followed by nucleophilic attack (e.g., by water or the chloride counter-ion), would lead to the formation of a diol or a chlorohydrin derivative.

Caption: Proposed Acid-Catalyzed Degradation

B. Oxidative Degradation: The primary amine is a potential site for oxidation, which can proceed through various radical mechanisms, especially in the presence of trace metal ions.[9][11] This could lead to the formation of imines, aldehydes, or further degradation products. The ether linkage of the oxetane is also susceptible to oxidation.

C. Photolytic Degradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light.[10][15] This would result in the formation of debrominated impurities.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) or key intermediate due to degradation.[16] A reverse-phase HPLC (RP-HPLC) method is typically the method of choice.

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol provides a starting point for developing a validated stability-indicating RP-HPLC method for 3-(4-Bromophenyl)oxetan-3-amine HCl.

Objective: To separate the parent compound from all potential degradation products generated during forced degradation studies.

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Starting Point):

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | 225 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve 3-(4-Bromophenyl)oxetan-3-amine HCl in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.

-

Stressed Samples: Following forced degradation experiments, neutralize the samples if necessary (for acid and base hydrolysis) and dilute with the diluent to a similar concentration as the standard solution.

Method Development and Validation Workflow:

Caption: HPLC Method Development Workflow

Conclusion

The stability and integrity of 3-(4-Bromophenyl)oxetan-3-amine HCl are critical for its successful application in research and development. This guide has outlined the key factors influencing its stability, including temperature, light, moisture, and chemical environment. By adhering to the recommended storage and handling protocols, researchers can minimize the risk of degradation. Furthermore, the implementation of forced degradation studies coupled with the development of a robust, stability-indicating HPLC method provides a comprehensive framework for ensuring the quality and purity of this important chemical building block. A proactive and scientifically grounded approach to stability assessment is an indispensable component of good laboratory practice and is essential for the generation of reliable and reproducible scientific data.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. biopharminternational.com [biopharminternational.com]

- 14. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 15. Photochemical Degradation of Polybrominated Diphenyl Ethers [manu56.magtech.com.cn]

- 16. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxetane Advantage: An In-Depth Technical Guide to the Predicted ADME Properties of 3-Phenyloxetan-3-amine Compounds

Introduction: The Strategic Value of the 3-Phenyloxetan-3-amine Scaffold in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant search for molecular scaffolds that can confer advantageous pharmacokinetic properties upon drug candidates. The 3-phenyloxetan-3-amine moiety has emerged as a structure of significant interest, offering a unique combination of three-dimensionality, metabolic stability, and favorable physicochemical characteristics.[1] The incorporation of the strained four-membered oxetane ring is a strategic design element intended to improve upon the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound, ultimately enhancing its potential for clinical success.[2][3]

This technical guide provides an in-depth analysis of the predicted ADME properties of 3-phenyloxetan-3-amine and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies for the evaluation of this promising scaffold. We will delve into the causality behind experimental and computational choices, present detailed protocols for key assays, and provide a comprehensive set of predicted ADME parameters to guide your research endeavors.

I. Physicochemical Properties: The Foundation of Pharmacokinetics

The ADME profile of a compound is intrinsically linked to its fundamental physicochemical properties. The 3-phenyloxetan-3-amine scaffold possesses a unique constellation of features that distinguish it from more traditional carbocyclic or linear analogues.[1]

The oxetane ring, with its resident oxygen atom, imparts a degree of polarity and serves as a hydrogen bond acceptor.[2] This can lead to enhanced aqueous solubility, a critical factor for oral absorption.[4] Furthermore, the rigid, three-dimensional nature of the oxetane ring can disrupt crystal packing and reduce the melting point of a compound, which can also positively influence solubility.[2]

The following table summarizes the key physicochemical properties of the parent compound, 3-phenyloxetan-3-amine, which are foundational to predicting its ADME profile.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO | [5][6] |

| Molecular Weight | 149.19 g/mol | [5][6] |

| XLogP3 | 0.3 | [5][6] |

| Topological Polar Surface Area | 35.3 Ų | [5][6] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

II. In Silico Prediction of ADME Properties: A First-Pass Assessment

Before embarking on resource-intensive in vitro and in vivo studies, computational modeling provides a rapid and cost-effective means of predicting the ADME profile of a compound.[7][8] These in silico tools leverage vast datasets and sophisticated algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, to correlate a molecule's structure with its pharmacokinetic behavior.[9]

For this guide, we have utilized the well-regarded pkCSM pharmacokinetics prediction tool to generate a comprehensive ADME profile for 3-phenyloxetan-3-amine.[10][11] The SMILES string, C1C(CO1)(C2=CC=CC=C2)N, was used as the input for these predictions.

Predicted ADME Data for 3-Phenyloxetan-3-amine

| ADME Property | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (log mol/L) | -1.131 | Good solubility. |

| Caco-2 Permeability (log Papp cm/s) | 0.496 | Moderate to high permeability. |

| Intestinal Absorption (Human) (% absorbed) | 90.96% | High intestinal absorption predicted. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |

| Distribution | ||

| VDss (human) (log L/kg) | -0.153 | Limited distribution into tissues. |

| Fraction Unbound (human) | 0.448 | A significant fraction of the compound is predicted to be free in plasma. |

| BBB Permeability (logBB) | -0.499 | Predicted to be moderately permeable to the blood-brain barrier. |

| CNS Permeability (logPS) | -1.751 | Limited permeability into the central nervous system. |

| Metabolism | ||

| CYP2D6 Substrate | No | Not predicted to be a substrate of CYP2D6. |

| CYP3A4 Substrate | Yes | Predicted to be a substrate of CYP3A4. |

| CYP1A2 Inhibitor | No | Not predicted to inhibit CYP1A2. |

| CYP2C19 Inhibitor | No | Not predicted to inhibit CYP2C19. |

| CYP2C9 Inhibitor | No | Not predicted to inhibit CYP2C9. |

| CYP2D6 Inhibitor | No | Not predicted to inhibit CYP2D6. |

| CYP3A4 Inhibitor | No | Not predicted to inhibit CYP3A4. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.287 | Moderate clearance predicted. |

| Renal OCT2 Substrate | No | Not likely to be a substrate for renal OCT2. |

| Toxicity | ||

| AMES Toxicity | No | Not predicted to be mutagenic. |

| hERG I Inhibitor | No | Low risk of hERG inhibition. |

These predictions were generated using the pkCSM web server and should be experimentally validated.[10][11]

III. Experimental Validation of Predicted ADME Properties: Methodologies and Protocols

While in silico predictions are invaluable for initial screening, experimental validation is crucial for confirming the ADME profile of a compound.[12] This section provides detailed, step-by-step protocols for three key in vitro assays that are industry standards for assessing absorption, metabolism, and distribution.

A. Absorption: The Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal epithelium.[13] It is the gold standard for predicting oral absorption and identifying potential substrates of efflux transporters like P-glycoprotein.[13]

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[13]

-

Seed the cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[13]

-

Allow the cells to differentiate for 21-28 days, changing the medium every 2-3 days, to form a confluent monolayer with functional tight junctions.[13]

-

-

Bidirectional Permeability Assay:

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer.[13]

-

Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[13]

-

For Apical to Basolateral (A → B) transport, add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[13]

-

For Basolateral to Apical (B → A) transport, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

-

Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

-

Collect samples from both the donor and receiver compartments at the end of the incubation.[13]

-

-

Data Analysis:

-

Quantify the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[13]

-

Calculate the efflux ratio (ER) by dividing the Papp (B → A) by the Papp (A → B). An ER greater than 2 suggests the compound is a substrate for an efflux transporter.

-

B. Metabolism: The Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of human liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[7][14] It provides an early indication of a compound's susceptibility to hepatic clearance.

-

Preparation:

-

Thaw human liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[7]

-

Prepare a solution of the test compound at a known concentration (e.g., 1 µM).

-

Prepare an NADPH-regenerating system to ensure sustained enzyme activity.[3]

-

-

Incubation:

-

Pre-incubate the microsomal solution and the test compound at 37°C.[14]

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

-

-

Sample Analysis and Data Interpretation:

-

Centrifuge the quenched samples to precipitate the proteins.[3]

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

-

C. Distribution: The Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration and, consequently, its efficacy and clearance.[15] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the fraction of a compound that is unbound in plasma.[15][16]

-

Assay Setup:

-

Equilibration:

-

Incubate the RED device at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the dialysis membrane.[15]

-

-

Sample Analysis:

-

After incubation, collect samples from both the plasma and buffer chambers.[15]

-

Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample) to minimize analytical artifacts.

-

Precipitate the proteins with an organic solvent containing an internal standard.

-

Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.

-

-

Data Calculation:

-

Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

IV. Conclusion: A Scaffold with Significant Therapeutic Promise

The 3-phenyloxetan-3-amine scaffold represents a valuable asset in the medicinal chemist's toolkit. Its unique structural and physicochemical properties offer a compelling strategy for enhancing the ADME profiles of drug candidates.[1][5] The in silico predictions presented in this guide suggest that 3-phenyloxetan-3-amine possesses favorable characteristics, including good solubility, high intestinal absorption, and a low potential for P-glycoprotein-mediated efflux. While predicted to be a substrate for CYP3A4, it is not anticipated to be a significant inhibitor of major CYP isoforms, potentially reducing the risk of drug-drug interactions.

The experimental protocols detailed herein provide a robust framework for the validation of these predictions. By integrating computational modeling with rigorous in vitro assessment, researchers can make more informed decisions, accelerating the identification and optimization of lead compounds. The continued exploration of 3-phenyloxetan-3-amine and its derivatives holds significant promise for the development of safer and more effective medicines.

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. researchgate.net [researchgate.net]

- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. PkCSM web server: Significance and symbolism [wisdomlib.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pkCSM [biosig.lab.uq.edu.au]

- 12. Validating ADME QSAR Models Using Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 16. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 3-(4-Bromophenyl)oxetan-3-amine hydrochloride

An Application Note for the Synthesis of 3-(4-Bromophenyl)oxetan-3-amine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of this compound, a valuable building block in medicinal chemistry. The synthesis begins with the formation of the key intermediate, 3-(4-Bromophenyl)oxetan-3-ol, via a Grignard reaction. This tertiary alcohol is subsequently converted to the target amine through a Ritter reaction, followed by hydrolysis and final conversion to its hydrochloride salt for enhanced stability and handling. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and justifications for experimental choices.

Introduction: The Strategic Value of the Oxetane Moiety